(3,5-dimethylisoxazol-4-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
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Description
(3,5-dimethylisoxazol-4-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21N7O2 and its molecular weight is 367.413. The purity is usually 95%.
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Biological Activity
The compound (3,5-dimethylisoxazol-4-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule with potential biological activity. Its structure incorporates both isoxazole and tetrazole moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound can be broken down into two key components:
- 3,5-Dimethylisoxazole : A derivative of isoxazole known for its role in various biological applications.
- Tetrazole-Piperazine Linkage : The piperazine ring is often associated with neuroactive compounds, while tetrazoles have been linked to anti-inflammatory and anti-cancer activities.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : Compounds containing isoxazole and tetrazole are often found to inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : The piperazine component suggests potential interactions with neurotransmitter receptors, which may influence neurological functions.
Pharmacological Profiles
Recent studies have highlighted the following pharmacological activities associated with similar compounds:
- Antitumor Activity : Isoxazole derivatives have shown promise in inhibiting tumor growth by targeting specific kinases involved in cancer progression.
- Antiviral Properties : Compounds similar to the one have demonstrated efficacy against viruses such as HSV-1, suggesting potential antiviral applications.
- Neuroprotective Effects : The piperazine moiety may contribute to neuroprotective effects by modulating neurotransmitter systems.
Case Study 1: Antitumor Activity
A study investigating the structural analogs of isoxazole derivatives reported significant antitumor activity against various cancer cell lines. The mechanism was primarily through the inhibition of cell proliferation and induction of apoptosis via caspase activation .
Case Study 2: Antiviral Efficacy
Research on related compounds has shown that certain isoxazole derivatives possess antiviral properties against HSV-1. These compounds were observed to disrupt viral replication cycles effectively .
Data Tables
Research Findings
Recent findings indicate that compounds incorporating both isoxazole and tetrazole structures exhibit a broad spectrum of biological activities. For instance, a study involving the synthesis and evaluation of related piperazine derivatives found that they displayed significant affinity for various receptors, indicating their potential as multi-target drugs .
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-13-17(14(2)27-20-13)18(26)24-10-8-23(9-11-24)12-16-19-21-22-25(16)15-6-4-3-5-7-15/h3-7H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSOAVITRHRRAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.